4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-acetyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4(10)5-3-9(2)8-6(5)7(11)12/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIYSIIRVUQKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75239-15-5 | |
| Record name | 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 1-methyl-3-oxobutane-1,2-dione with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different functionalized pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications leading to the development of novel chemical entities that exhibit unique properties and functionalities in organic synthesis.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor for synthesizing complex heterocycles. |
| Agrochemicals | Integral in the development of new pesticide formulations. |
| Material Science | Utilized in creating advanced materials with specific properties. |
Biological Applications
Development of Bioactive Molecules
In biological research, this compound is pivotal in the development of bioactive molecules with potential therapeutic properties. Studies have indicated its role in synthesizing derivatives that may exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound possess significant anticancer activity. For instance, a study showed that certain synthesized derivatives inhibited cancer cell proliferation by inducing apoptosis through specific molecular pathways .
Medicinal Chemistry
Pharmacological Potential
The compound is investigated for its pharmacological potential, particularly as an anti-inflammatory and antimicrobial agent. Its derivatives have been shown to inhibit various bacterial strains and reduce inflammation in preclinical models.
Table 2: Pharmacological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo studies. |
| Anticancer | Induces apoptosis in cancer cell lines. |
Industrial Applications
Agrochemical Development
In the agricultural sector, this compound is used to synthesize agrochemicals, including fungicides and herbicides. Its derivatives have been formulated into effective pest control agents that enhance crop yield while minimizing environmental impact.
Case Study: Fungicide Development
A recent patent highlighted the synthesis of a novel fungicide derived from this compound, demonstrating its effectiveness against several phytopathogenic fungi . The compound's structure allows for modifications that improve efficacy and reduce toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Discrepancies and Limitations
- Molecular Weight Variations: Reported molecular weights for the target compound range from 168.05 to 271.36 g/mol, likely due to salt forms (e.g., sodium or potassium carboxylates) or measurement errors .
- Safety Data: Limited toxicity information is available; handling precautions for analogs (e.g., chloro derivatives) suggest rigorous safety protocols .
Biological Activity
4-Acetyl-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
This compound is characterized by the presence of an acetyl group and a carboxylic acid functional group, which enhance its reactivity and biological interactions. It typically appears as a white crystalline solid and is soluble in polar solvents such as water and ethanol, facilitating its use in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in several physiological processes including respiration and fluid balance. The compound's functional groups participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target sites.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. These effects are likely mediated through the modulation of enzyme activity related to inflammatory pathways. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Recent investigations have highlighted the anticancer potential of this compound. Compounds containing the pyrazole structure have been reported to inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. For example, a study demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) with an IC50 value indicative of potent activity .
Case Studies
- Inhibition of Carbonic Anhydrases : A study focused on the interaction of this compound with carbonic anhydrases IX and XII. The compound displayed selective inhibition, suggesting its potential as a therapeutic agent for conditions related to these enzymes.
- Antitumor Screening : In a series of experiments, various pyrazole derivatives were synthesized and screened for anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines .
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of hydrazine derivatives with appropriate acylating agents. The process typically yields high purity compounds suitable for biological evaluation .
Comparative Analysis
To provide a clearer understanding of the compound's biological activity compared to other pyrazole derivatives, the following table summarizes key findings:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-acetyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrazole derivatives are prepared using NaN₃ as a catalyst in DMF at 50°C for 3 hours, followed by cooling and recrystallization from ethanol . Optimization involves adjusting reaction temperature (e.g., reflux vs. room temperature), solvent polarity (DMF for polar intermediates, THF for cyclization), and catalyst loading. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization improves yield and purity .
Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.84 ppm for pyrazole protons, δ 162.4 ppm for carbonyl carbons) confirm substituent positions and electronic environments .
- IR Spectroscopy : Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (ester carbonyl) identify functional groups .
- X-ray Crystallography : Used to resolve ambiguous regiochemistry, as demonstrated for related pyrazole-carboxylic acid derivatives, with hydrogen-bonding networks stabilizing crystal packing .
Q. What are the key applications of this compound in medicinal chemistry and materials science?
- Methodology : The compound serves as a precursor for bioactive derivatives. For instance:
- Antimicrobial Agents : Substituents like chloro-phenyl groups enhance activity; bioassays (e.g., MIC tests) validate efficacy .
- Heterocyclic Synthesis : Used in multicomponent reactions to construct fused rings (e.g., triazolodiazepines) via Huisgen cycloaddition .
- Coordination Chemistry : Carboxylic acid groups chelate metal ions, enabling applications in catalysis or sensor development .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during the synthesis of derivatives, and how can they be addressed?
- Methodology : Competing reaction pathways (e.g., N1 vs. N2 alkylation in pyrazoles) lead to regioselectivity issues. Strategies include:
- Steric Control : Bulky substituents (e.g., benzyl groups) direct reactions to less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl) activate specific ring positions for nucleophilic attack .
- Computational Modeling : DFT calculations predict transition-state energies to guide reagent selection .
Q. How can discrepancies in spectroscopic data be resolved when analyzing novel derivatives?
- Methodology : Contradictions in NMR or IR data often stem from tautomerism or solvent effects. Solutions include:
- 2D NMR Techniques : COSY and HSQC correlate proton and carbon signals to resolve overlapping peaks .
- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring inversion) causing signal splitting .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas when isotopic patterns conflict with expected structures .
Q. What computational methods are employed to predict reactivity and interaction with biological targets?
- Methodology :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like COX-2 or kinases .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases .
Q. How do pH and solvent systems influence the compound’s stability and reactivity in aqueous environments?
- Methodology :
- pH-Dependent Stability : Acidic conditions (pH < 3) protonate the carboxylic acid group, reducing solubility and altering reaction pathways. Stability assays (HPLC monitoring) quantify degradation rates .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while protic solvents (ethanol) favor precipitation during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
